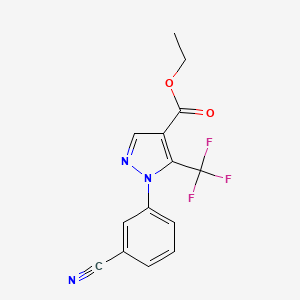

ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.: 338959-50-5

Cat. No.: VC5384337

Molecular Formula: C14H10F3N3O2

Molecular Weight: 309.248

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338959-50-5 |

|---|---|

| Molecular Formula | C14H10F3N3O2 |

| Molecular Weight | 309.248 |

| IUPAC Name | ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C14H10F3N3O2/c1-2-22-13(21)11-8-19-20(12(11)14(15,16)17)10-5-3-4-9(6-10)7-18/h3-6,8H,2H2,1H3 |

| Standard InChI Key | NLOMDRDZZCLQSE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Specifications

-

CAS Registry Number: 338959-50-5

-

Molecular Formula: C₁₄H₁₀F₃N₃O₂

-

Molecular Weight: 309.25 g/mol

-

IUPAC Name: Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Structural Characteristics

The compound features:

-

A pyrazole core substituted at the 1-position with a 3-cyanophenyl group.

-

A trifluoromethyl (-CF₃) group at the 5-position.

-

An ethyl ester (-COOEt) at the 4-position.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group contributes to electronic modulation and binding interactions in biological systems .

Synthesis and Manufacturing

General Synthetic Routes

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds. For ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, potential pathways include:

Route 1: Cyclocondensation

-

Reactants: 3-Cyanophenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate.

-

Conditions: Reflux in ethanol or methanol, catalyzed by acetic acid .

-

Mechanism: Formation of the pyrazole ring via [3+2] cycloaddition, followed by esterification .

Route 2: Post-Functionalization

-

Intermediate: Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

Substitution: Introduction of the 3-cyanophenyl group via Ullmann coupling or nucleophilic aromatic substitution .

Industrial Considerations

-

Yield Optimization: Continuous flow reactors improve efficiency and reduce side reactions .

-

Purification: Silica gel chromatography (ethyl acetate/hexane) achieves >95% purity .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.25 (s, 1H, pyrazole-H), 7.72–7.57 (m, 4H, aromatic), 4.35 (q, 2H, -OCH₂CH₃), 1.37 (t, 3H, -CH₃).

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Group: Increases metabolic stability and membrane permeability .

-

Cyano Group: Enhances binding to enzymatic pockets (e.g., kinase inhibitors) .

Applications in Industry

Pharmaceutical Development

-

Lead Compound: Used in kinase inhibitor research (e.g., JAK2/STAT3 pathways) .

-

Prodrug Potential: Ethyl ester hydrolyzes in vivo to active carboxylic acid metabolites .

Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume